molecular formula C9H9ClO B6282519 2-(3-chlorophenyl)prop-2-en-1-ol CAS No. 157563-52-5

2-(3-chlorophenyl)prop-2-en-1-ol

Cat. No.: B6282519
CAS No.: 157563-52-5
M. Wt: 168.6
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Description

2-(3-chlorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C₉H₉ClO It is a derivative of allyl alcohol, where the allyl group is substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-chlorophenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with allyl alcohol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction and enhance selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the double bond.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-chlorocinnamaldehyde or 3-chlorocinnamic acid.

    Reduction: 2-(3-chlorophenyl)propan-1-ol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-chlorophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)prop-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can affect the compound’s binding affinity and specificity towards enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)prop-2-en-1-ol
  • 2-(2-chlorophenyl)prop-2-en-1-ol
  • 2-(3-bromophenyl)prop-2-en-1-ol

Uniqueness

2-(3-chlorophenyl)prop-2-en-1-ol is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

CAS No.

157563-52-5

Molecular Formula

C9H9ClO

Molecular Weight

168.6

Purity

65

Origin of Product

United States

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